molecular formula C22H18Cl2N4O3S B4326181 2-AMINO-1-(3,4-DICHLOROPHENYL)-7,7-DIMETHYL-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-1-(3,4-DICHLOROPHENYL)-7,7-DIMETHYL-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B4326181
M. Wt: 489.4 g/mol
InChI Key: HCFTWENDGCZSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-1-(3,4-DICHLOROPHENYL)-7,7-DIMETHYL-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 2-AMINO-1-(3,4-DICHLOROPHENYL)-7,7-DIMETHYL-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step reactions. The synthetic route often starts with the preparation of the core quinoline structure, followed by the introduction of various functional groups. Common reagents used in these reactions include hydrazine derivatives, thiophene derivatives, and nitrile compounds. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols .

Scientific Research Applications

2-AMINO-1-(3,4-DICHLOROPHENYL)-7,7-DIMETHYL-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-1-(3,4-DICHLOROPHENYL)-7,7-DIMETHYL-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This results in the inhibition of microbial growth and proliferation .

Comparison with Similar Compounds

Similar compounds include other heterocyclic compounds with antimicrobial activity, such as:

    2-amino-1,3,4-thiadiazole: Known for its broad spectrum of pharmacological activities.

    Thiazoles: Exhibits diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.

Compared to these compounds, 2-AMINO-1-(3,4-DICHLOROPHENYL)-7,7-DIMETHYL-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is unique due to its specific combination of functional groups, which contribute to its distinct biological activities .

Properties

IUPAC Name

2-amino-1-(3,4-dichlorophenyl)-7,7-dimethyl-4-(5-nitrothiophen-2-yl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O3S/c1-22(2)8-15-20(16(29)9-22)19(17-5-6-18(32-17)28(30)31)12(10-25)21(26)27(15)11-3-4-13(23)14(24)7-11/h3-7,19H,8-9,26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFTWENDGCZSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC(=C(C=C3)Cl)Cl)N)C#N)C4=CC=C(S4)[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-AMINO-1-(3,4-DICHLOROPHENYL)-7,7-DIMETHYL-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 2
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2-AMINO-1-(3,4-DICHLOROPHENYL)-7,7-DIMETHYL-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 3
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2-AMINO-1-(3,4-DICHLOROPHENYL)-7,7-DIMETHYL-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 4
Reactant of Route 4
2-AMINO-1-(3,4-DICHLOROPHENYL)-7,7-DIMETHYL-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 5
2-AMINO-1-(3,4-DICHLOROPHENYL)-7,7-DIMETHYL-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 6
Reactant of Route 6
2-AMINO-1-(3,4-DICHLOROPHENYL)-7,7-DIMETHYL-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

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